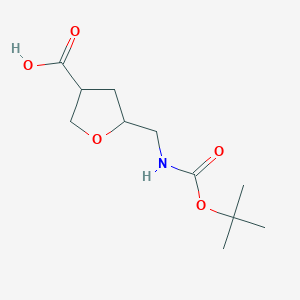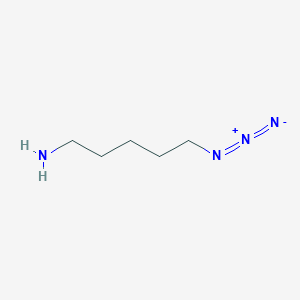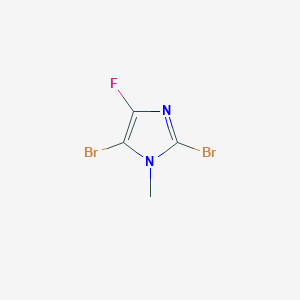
N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Piperazine derivatives have been extensively studied for their potential as anticancer agents. They exhibit a range of biological activities that can be leveraged in cancer treatment, such as inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial and Antifungal Properties
These compounds also show promise in treating infections due to their antimicrobial and antifungal effects. This makes them valuable in the development of new antibiotics and antifungal medications .
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine derivatives can be applied in the treatment of chronic inflammatory diseases, offering a potential pathway for new therapeutic drugs .
Antidepressant and Antipsychotic Uses
Piperazine structures are found in many drugs with central nervous system activity, including antidepressants and antipsychotics. This suggests potential applications in treating mental health disorders .
Anthelmintic Activity
These compounds are known for their anthelmintic activity, which means they can be used to develop treatments against parasitic worms .
Antihypertensive and Cardiovascular Applications
Piperazine derivatives can act as antihypertensives, contributing to cardiovascular health by managing blood pressure levels .
7. Catalysis and Metal Organic Frameworks (MOFs) In the field of chemistry, these compounds find use in catalysis and the construction of MOFs due to their versatile binding properties .
Drug Design and Synthesis
The chemical reactivity of piperazine-based synthons facilitates their incorporation into bioactive molecules, making them integral in drug design and synthesis processes .
For a more detailed analysis of each application, further research into scientific literature and patents would be necessary to understand the specific roles and mechanisms of action of the compound “N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide”.
Piperazine Heterocycles as Potential Anticancer Agents: A Review Recent advances in the synthesis of piperazine based ligands and metal Recent Advances in the Synthesis of Piperazines: Focus on C H Synthetic Approaches to Piperazine - MDPI
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-19(22(16-18)34-3)27-24(31)17-35-25-26-11-10-23(28-25)30-14-12-29(13-15-30)20-6-4-5-7-21(20)33-2/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYNHDXQCXHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)
![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2965974.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)


![Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2965981.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

